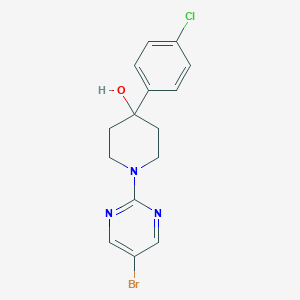
1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromopyrimidine and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: The bromopyrimidine and chlorophenyl groups are introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromopyrimidine group can be reduced to a pyrimidine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-one.
Reduction: Formation of 1-(Pyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: Used as a tool compound to study receptor interactions and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)-4-phenylpiperidin-4-ol: Lacks the chlorophenyl group.
1-(5-Chloropyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol: Substitutes bromine with chlorine.
1-(5-Bromopyrimidin-2-yl)-4-(4-methylphenyl)piperidin-4-ol: Substitutes chlorine with a methyl group.
Uniqueness
1-(5-Bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol is unique due to the presence of both bromopyrimidine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15BrClN3O |
|---|---|
Molecular Weight |
368.65 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C15H15BrClN3O/c16-12-9-18-14(19-10-12)20-7-5-15(21,6-8-20)11-1-3-13(17)4-2-11/h1-4,9-10,21H,5-8H2 |
InChI Key |
IHOQTUMBCZQCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















